molecular formula C10H14O2 B6315250 (5-Ethoxy-2-methylphenyl)methanol CAS No. 2432848-49-0

(5-Ethoxy-2-methylphenyl)methanol

Cat. No.: B6315250
CAS No.: 2432848-49-0
M. Wt: 166.22 g/mol
InChI Key: VPZIZNMFXBBNCO-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of phenol, characterized by the presence of an ethoxy group at the 5-position and a methyl group at the 2-position on the benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2-methylphenyl)methanol typically involves the alkylation of 2-methylphenol (o-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 5-ethoxy-2-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 5-ethoxy-2-methylbenzaldehyde or 5-ethoxy-2-methylbenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives such as 5-ethoxy-2-methyl-4-bromophenylmethanol.

Scientific Research Applications

(5-Ethoxy-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the ethoxy and methyl groups on the benzene ring influences its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2-Methylphenol (o-Cresol): Lacks the ethoxy group, making it less versatile in certain reactions.

    5-Ethoxyphenol: Lacks the methyl group, which affects its chemical properties and reactivity.

    2-Ethoxy-5-methylphenol: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

Uniqueness: (5-Ethoxy-2-methylphenyl)methanol is unique due to the specific positioning of the ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(5-ethoxy-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-5-4-8(2)9(6-10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZIZNMFXBBNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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